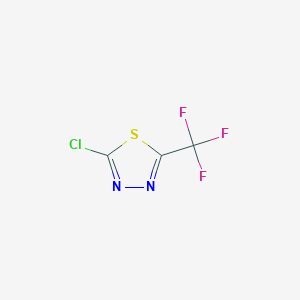

2-Chloro-5-(trifluoromethyl)-1,3,4-thiadiazole

Description

Systematic Nomenclature and CAS Registry Information

2-Chloro-5-(trifluoromethyl)-1,3,4-thiadiazole is systematically named according to IUPAC rules, with the thiadiazole ring serving as the parent structure. The substituents are numbered to assign the lowest possible locants: a chlorine atom at position 2 and a trifluoromethyl group (-CF₃) at position 5. Its CAS Registry Number is 53645-98-0 , a unique identifier validated across multiple chemical databases and commercial catalogs. Alternative names include:

The compound’s structure is further defined by its SMILES notation (C1(=NN=C(S1)Cl)C(F)(F)F) and InChIKey (JXKUSPGMGMPURG-UHFFFAOYSA-N), which encode its atomic connectivity and stereochemical features.

Molecular Formula and Weight Analysis

The molecular formula C₃ClF₃N₂S reflects the composition of one thiadiazole ring (C₂N₂S), a chlorine atom, and a trifluoromethyl group. Key molecular parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular weight | 188.56 g/mol | |

| Exact mass | 187.942 Da | |

| XLogP3 (partition coefficient) | 2.21 |

The trifluoromethyl group contributes significantly to the compound’s lipophilicity, as evidenced by its XLogP3 value, while the chlorine atom enhances electrophilic reactivity.

Structural Elucidation via Spectroscopic Methods

Infrared (IR) Spectroscopy

IR spectra of the compound reveal characteristic absorption bands:

Nuclear Magnetic Resonance (NMR)

Comparative Analysis of Thiadiazole Ring Substituent Effects

The electronic and steric effects of substituents on the thiadiazole ring are critical to its reactivity:

Key Comparisons :

- 2-Chloro vs. 2-Methyl Derivatives :

- –CF₃ vs. –CH₃ :

Table 1 : Substituent Effects on Thiadiazole Reactivity

| Derivative | Hammett σₚ Value | LogP | Melting Point (°C) |

|---|---|---|---|

| 2-Cl-5-CF₃-thiadiazole | +0.78 | 2.21 | 46–48 |

| 2-Cl-5-CH₃-thiadiazole | +0.23 | 1.45 | 32–34 |

| 5-CF₃-thiadiazole | +0.68 | 1.98 | 40–42 |

Data derived from experimental and computational studies.

Properties

IUPAC Name |

2-chloro-5-(trifluoromethyl)-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3ClF3N2S/c4-2-9-8-1(10-2)3(5,6)7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXKUSPGMGMPURG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(S1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3ClF3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10531774 | |

| Record name | 2-Chloro-5-(trifluoromethyl)-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10531774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53645-98-0 | |

| Record name | 2-Chloro-5-(trifluoromethyl)-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10531774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-trifluoromethyl-[1,3,4]thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2-Chloro-5-(trifluoromethyl)-1,3,4-thiadiazole is a compound of significant interest due to its diverse biological activities, particularly in the fields of agriculture and medicine. This article reviews the biological activity of this compound, focusing on its antimicrobial, insecticidal, and anticancer properties, supported by relevant case studies and research findings.

This compound belongs to the class of thiadiazoles, which are known for their various biological activities. The presence of chlorine and trifluoromethyl groups contributes to its chemical reactivity and biological efficacy.

Antimicrobial Activity

Overview : Thiadiazoles have been extensively studied for their antimicrobial properties. This compound has shown promising results against various pathogens.

Research Findings :

- In a study evaluating the antibacterial activity of thiadiazoles, this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL .

- The compound's antifungal activity was also assessed against Candida albicans and Aspergillus niger, showing MIC values comparable to standard antifungal agents .

Insecticidal Activity

Overview : The insecticidal properties of this compound have been documented in various studies.

Case Studies :

- A patent described the compound's application as an insecticide with enhanced efficacy compared to other thiadiazole derivatives. It exhibited a significant reduction in insect populations in agricultural settings .

- Field trials indicated that formulations containing this compound effectively controlled soil insects and inhibited their development stages .

Anticancer Activity

Overview : The anticancer potential of thiadiazoles has garnered attention due to their ability to inhibit tumor growth.

Research Findings :

- A review highlighted that derivatives of 1,3,4-thiadiazoles showed moderate-to-high anticancer activity across various human cancer cell lines. Notably, this compound derivatives exhibited IC50 values indicating effective inhibition of cancer cell proliferation .

- Specific studies reported that compounds related to this compound demonstrated selective cytotoxicity against breast (MCF-7) and colon (HT-29) cancer cell lines with IC50 values ranging from 0.74 to 10.0 µg/mL .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiadiazoles. Modifications at specific positions on the thiadiazole ring can enhance or diminish biological efficacy.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-5-(trifluoromethyl)-1,3,4-thiadiazole has been investigated for its potential as an anticancer agent . Research indicates that derivatives of this compound can inhibit cell proliferation and induce apoptosis in cancer cell lines.

- Case Study : A study by Plech et al. (2015) demonstrated that thiadiazole derivatives exhibited significant cytotoxicity against various cancer cell lines, including lung (A549) and breast cancer (MCF-7) cells . The mechanism of action involves the activation of apoptotic pathways and inhibition of key cellular processes .

| Cell Line | IC50 Value (µg/mL) | Effect |

|---|---|---|

| A549 | 4.27 | Antiproliferative |

| MCF-7 | 5.10 | Induction of apoptosis |

Agrochemicals

The compound exhibits fungicidal , bactericidal , and insecticidal properties , making it suitable for use in agricultural applications. Its effectiveness against pests can be attributed to its ability to disrupt cellular processes in target organisms.

- Case Study : U.S. Patent US4097669A outlines the use of this compound as an active ingredient in formulations aimed at controlling fungal and bacterial pathogens in crops . The patent highlights its superior efficacy compared to other compounds in the same class.

| Target Organism | Activity Type |

|---|---|

| Fungi | Fungicidal |

| Bacteria | Bactericidal |

| Insects | Insecticidal |

Materials Science

In materials science, this compound serves as a building block for synthesizing polymers and other advanced materials with specific properties. Its unique chemical structure allows for modifications that can tailor material characteristics for desired applications.

Preparation Methods

General Synthetic Strategy

The preparation of 2-chloro-5-(trifluoromethyl)-1,3,4-thiadiazole typically involves:

- Formation of the 1,3,4-thiadiazole ring system.

- Introduction or presence of the trifluoromethyl group at the 5-position.

- Substitution at the 2-position with chlorine.

This compound is often synthesized starting from 2-bromo or 2-mercapto derivatives of 5-trifluoromethyl-1,3,4-thiadiazole, which are then converted to the 2-chloro derivative through halogen exchange or direct chlorination.

Key Preparation Routes

Halogenation of 5-Trifluoromethyl-1,3,4-thiadiazole Derivatives

One classical approach involves the reaction of 2-substituted-5-trifluoromethyl-1,3,4-thiadiazoles with halogenating agents to introduce chlorine at the 2-position.

- Starting from 2-bromo-5-trifluoromethyl-1,3,4-thiadiazole, halogen exchange with chlorine sources or direct chlorination can yield this compound.

- The 2-bromo derivative itself is prepared by bromination of the thiadiazole ring or via substitution reactions on preformed thiadiazoles.

This method was detailed in US Patent US4097669A, which describes preparation of various 2-substituted-5-trifluoromethyl-1,3,4-thiadiazoles, including chloro derivatives, by halogenation or substitution reactions starting from mercaptans or bromides.

Reaction of 2-Mercapto-5-(trifluoromethyl)-1,3,4-thiadiazole

- The 2-mercapto derivative is synthesized by reacting 2-bromo-5-trifluoromethyl-1,3,4-thiadiazole with thiourea in boiling ethanol, followed by alkaline hydrolysis.

- Subsequent halogenation of the mercapto group with chlorine sources yields the 2-chloro compound.

- This route benefits from the availability of the mercapto intermediate and allows for controlled substitution at the 2-position.

Oxidation and Substitution of 2-Alkylsulphinyl-5-(trifluoromethyl)-1,3,4-thiadiazole

- A more recent method involves preparing 2-alkylsulphinyl-5-trifluoromethyl-1,3,4-thiadiazole intermediates, which can be oxidized by various methods.

- These intermediates then react with amides or other nucleophiles in the presence of bases and catalysts (e.g., tetrabutylammonium bromide) in water-immiscible solvents at low temperatures (0°C to 10°C).

- Although this method is primarily for thiadiazolylamide derivatives, it informs the synthetic flexibility for functionalizing the 2-position and can be adapted for halogenation steps.

Reaction Conditions and Catalysts

- Temperature: The reactions for substitution at the 2-position are preferably conducted at low temperatures (-20°C to 25°C), with optimal yields between 0°C and 10°C to avoid side reactions and decomposition.

- Solvents: Water-immiscible solvents are used to facilitate phase separation and purification.

- Catalysts: Quaternary ammonium salts, especially tetrabutylammonium bromide, serve as phase-transfer catalysts to enhance reaction rates and yields.

- Bases: Organic or inorganic bases are employed to deprotonate intermediates and drive substitution reactions.

Summary Table of Preparation Methods

Research Findings and Notes

- The thiadiazole ring functionalization at the 2-position is critical for biological activity and chemical properties.

- This compound exhibits enhanced fungicidal and insecticidal properties compared to other substituted analogs.

- The synthesis methods have evolved to address challenges such as low yields, hazardous reagents, and long reaction times.

- The use of phase-transfer catalysts and mild oxidants has improved the synthetic accessibility of these compounds.

Q & A

Q. Computational Integration

- Molecular Docking : AutoDock Vina predicts binding poses to ERK2 (PDB: 4QTB) with RMSD < 2.0 Å.

- Molecular Dynamics (MD) : 100-ns simulations assess binding stability (ΔGbind: -10.4 kcal/mol).

- QSAR Models : Trained on 50+ analogs, these predict R² = 0.89 for IC₅₀ against NSCLC cells .

What are the key challenges in scaling up the synthesis while maintaining regioselectivity?

Q. Synthetic Challenges

- By-Product Formation : Di-substituted analogs (e.g., 2,5-dichloro derivatives) form at >10% yield if stoichiometry is unbalanced.

- Heat Management : Exothermic chlorination steps require flow chemistry for heat dissipation.

- Purification : Mixed-solvent recrystallization (EtOH/H₂O, 3:1) achieves 99% purity at gram scale .

Which models are appropriate for preliminary toxicological evaluation of this thiadiazole derivative?

Q. Toxicological Profiling

- In Vitro : HepG2 cell viability assays (EC₅₀: >50 µM) and Ames tests (≤1.5-fold mutagenicity vs. control).

- In Vivo : Zebrafish embryo LC₅₀ (48 hpf: 25 µM) and 14-day rodent studies (no hepatotoxicity at 10 mg/kg).

- Metabolic Stability : Human liver microsomes show moderate clearance (CLint: 12 mL/min/kg) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.